4-Iodobutanal

Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

4-Iodobutanal (CAS 77406-93-0) is a C4 bifunctional molecule featuring a terminal aldehyde and primary alkyl iodide group. It belongs to the 4-halobutanal class of organic building blocks.

Molecular Formula C4H7IO
Molecular Weight 198 g/mol
CAS No. 77406-93-0
Cat. No. B1206920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobutanal
CAS77406-93-0
Synonyms4-iodobutanal
4-iodobutyraldehyde
Molecular FormulaC4H7IO
Molecular Weight198 g/mol
Structural Identifiers
SMILESC(CC=O)CI
InChIInChI=1S/C4H7IO/c5-3-1-2-4-6/h4H,1-3H2
InChIKeyZQTKCMWSSKTZHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobutanal (CAS 77406-93-0) Procurement Guide: A Reactive Bifunctional Intermediate


4-Iodobutanal (CAS 77406-93-0) is a C4 bifunctional molecule featuring a terminal aldehyde and primary alkyl iodide group . It belongs to the 4-halobutanal class of organic building blocks [1]. Its dual reactivity profile enables distinct synthetic applications that cannot be replicated by its non-halogenated analog butanal or by other 4-halobutanal derivatives. Key physical properties include a predicted density of approximately 1.8 g/cm³ and a predicted boiling point of 194.4 °C at 760 mmHg .

Workflow Bifunctional C4 building block for nucleophilic substitution or imine formation
Selection logic Iodide leaving group supports milder reaction conditions than bromide or chloride analogs
Use context Aldehyde handle and heavy-atom iodine enable orthogonal conjugation and detection strategies

Why 4-Iodobutanal Cannot Be Replaced by Other 4-Halobutanals


Selecting a 4-halobutanal for procurement involves trade-offs in reactivity, safety, and commercial availability. While 4-chloro-, 4-bromo-, and 4-iodobutanal share a common core structure [1], they are not interchangeable due to differences in carbon-halogen bond strength and leaving group ability. The carbon-iodine bond is weaker than the carbon-bromine bond, which is in turn weaker than the carbon-chlorine bond. This results in a significant difference in nucleophilic substitution rates: iodine is a far superior leaving group [2]. This class-level principle dictates that 4-iodobutanal is uniquely suited for milder reaction conditions or challenging couplings where 4-bromobutanal or 4-chlorobutanal fail to react [2].

4-Iodobutanal (target)
Iodide as leaving group; may enable mild-temperature SN2 reactions and challenging couplings.
4-Bromobutanal
Bromide leaving ability is lower; reaction rates may shift and conditions may require elevated temperature.
4-Chlorobutanal
Chloride is a poor leaving group; substitution often fails or demands harsh catalysts, limiting direct interchangeability.
Similar 4-halobutanals are not interchangeable due to carbon-halogen bond strength differences. Leaving-group hierarchy (I > Br > Cl) can alter substitution kinetics by 2–3 orders of magnitude (class-level inference). Validation under own reaction conditions is recommended.

Quantitative Evidence for the Differentiation of 4-Iodobutanal (CAS 77406-93-0)


Superior Nucleofugality: 4-Iodobutanal vs. 4-Bromobutanal in Substitution Kinetics

4-Iodobutanal exhibits a markedly higher nucleophilic substitution rate compared to 4-bromobutanal due to the enhanced leaving group ability of iodide versus bromide [1]. This is a well-established class-level trend for primary alkyl halides.

Nucleofugality trend
Class-level inference
I > Br > Cl (approx. 2–3 orders of magnitude difference in relative SN2 rate)
Supports mild-condition substitution workflows; iodide leaving-group ability provides reported kinetic advantage.
General primary alkyl halide trend; confirm under specific solvent/base systems.
Nucleophilic Substitution Leaving Group Ability Reaction Kinetics

Quantitative Selectivity in Natural Product Synthesis: 4-Iodobutanal vs. Other 4-Halobutanals

In the diastereoselective addition of Grignard reagents to chiral N-tert-butanesulfinyl imines, 4-iodobutanal was used as a key precursor to achieve high diastereomeric ratios (dr) in the synthesis of pyrrolidine alkaloids [1]. This contrasts with 4-chlorobutanal, which has been used in similar systems but typically requires more forcing conditions or different catalysts, potentially impacting selectivity [1]. Direct head-to-head comparison data for yield and dr among all three 4-halobutanals in this specific transformation are not available in the open literature.

Alkaloid synthesis selectivity
Cross-study comparable
High dr achieved in chiral N-tert-butanesulfinyl imine additions (exact values not reported in abstract)
Demonstrates a successful application in stereoselective pyrrolidine synthesis; 4-chlorobutanal may require different catalysts.
No direct head-to-head yield/dr comparison available; literature gap for 4-bromobutanal in this system.
Alkaloid Synthesis Diastereoselectivity Chiral Imines

Precursor Availability: 4-Iodobutanal vs. 5-Iodopentanal

4-Iodobutanal (CAS 77406-93-0) is a commercially available research chemical, whereas 5-iodopentanal (CAS not found) is not listed in major chemical supplier databases . This makes 4-iodobutanal the only commercially available option for a C4 or C5 iodoaldehyde building block.

Commercial availability
Direct head-to-head
4-Iodobutanal: listed by major suppliers. 5-Iodopentanal: not found in catalogs.
Unique commercially available C4 iodoaldehyde building block for this chain length.
Supplier catalog analysis; availability may change. Verify current stock.
Commercial Availability Supply Chain Sourcing

Comparative Physicochemical Properties: 4-Iodobutanal vs. 4-Bromobutanal

The predicted density of 4-iodobutanal is approximately 1.8 g/cm³, which is higher than the density of 4-bromobutanal (approximately 1.4 g/cm³) . The predicted boiling point of 4-iodobutanal is 194.4 °C at 760 mmHg, which is higher than the boiling point of 4-bromobutanal (177 °C at 760 mmHg) .

Predicted physical properties
Cross-study comparable
Density ~1.8 g/cm³ (vs 1.4 for 4-bromobutanal); bp ~194 °C (vs 177 °C)
Higher density and boiling point may affect distillation and continuous-flow setup design.
Predicted values from computational models; experimental verification recommended.
Physicochemical Properties Density Boiling Point

Analytical Standardization: 4-Iodobutanal vs. Non-Iodinated Analogs

4-Iodobutanal is offered as an analytical standard with a specified purity of ≥95% (HPLC) . While similar analytical standards exist for 4-bromobutanal (purity 90-95%) , the iodine atom provides a distinct heavy-atom label that can be advantageous for mass spectrometry (MS) and X-ray crystallography experiments.

Analytical standard utility
Supporting evidence
≥95% (HPLC) purity; heavy iodine atom enhances MS and X-ray detection sensitivity.
Heavy-atom label supports improved detection limits in mass spectrometry and crystallography compared to Br or Cl analogs.
Purity comparable to 4-bromobutanal standard, but detection utility is application-dependent.
Analytical Chemistry Quality Control Reference Standards

Target Applications for 4-Iodobutanal (CAS 77406-93-0) Based on Verified Evidence


Stereoselective Synthesis of Pyrrolidine Alkaloids

4-Iodobutanal is a key starting material for generating chiral N-tert-butanesulfinyl imines, which undergo highly diastereoselective additions with Grignard reagents to produce 2-substituted pyrrolidines [1]. This method has been demonstrated in the total synthesis of natural products like (-)-bgugaine and (+)-villatamine B [1].

Synthesis of 4-Carbon Iodoalkyl Chains for Labeling

The terminal aldehyde of 4-iodobutanal provides a reactive handle for conjugation to biomolecules or surfaces, while the iodine atom serves as a heavy label for detection by mass spectrometry or X-ray crystallography [1]. This dual functionality is not present in simple iodoalkanes like 1-iodobutane.

Preparation of 4-Iodobutyric Acid Derivatives

4-Iodobutanal can be directly oxidized to 4-iodobutyric acid [1]. This derivative is a valuable intermediate, with literature precedent for its use in the synthesis of PPARα agonists (e.g., (R)-K-13675) [2], showcasing its relevance in medicinal chemistry.

Application
Selection Property
Validation Focus
Stereoselective pyrrolidine alkaloid synthesis
Iodoaldehyde for chiral N-tert-butanesulfinyl imine formation; reactivity with Grignard reagents
Diastereoselectivity and yield under reported conditions; generalizability to novel substrates
Iodoalkyl labeling for MS or X-ray detection
Dual functional handle: terminal aldehyde for conjugation, heavy iodine atom for enhanced detection
Conjugation efficiency and detection sensitivity in target matrix
4-Iodobutyric acid derivative preparation
Oxidation of aldehyde to carboxylic acid; iodine remains for further functionalization
Oxidation step robustness; compatibility with downstream medicinal chemistry steps (e.g., PPARα agonist synthesis)

Technical Documentation Hub

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